molecular formula C21H17N3O5 B2640176 N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 899744-42-4

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No. B2640176
M. Wt: 391.383
InChI Key: CDJCDBDQIUJRQX-UHFFFAOYSA-N
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Description

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as MNPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study focusing on the pharmacokinetics and metabolism of a selective androgen receptor modulator provides insights into how similar compounds are absorbed, distributed, metabolized, and excreted in biological systems. This research demonstrates the importance of understanding molecular properties for the development of therapeutic agents, suggesting a potential application for N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide in drug development (Wu et al., 2006).

Synthesis and Chemical Transformations

Research on a novel synthetic approach to oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the potential for N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide in chemical synthesis, particularly in the formation of anthranilic acid derivatives and oxalamides. This highlights its role in developing new synthetic methodologies (Mamedov et al., 2016).

Environmental Applications

Studies on the electrochemical detection and photocatalytic activity towards pollutants such as 4-Nitrophenol indicate potential environmental applications for similar compounds. The research suggests that N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide could be relevant in developing sensors or catalysts for detecting and degrading environmental pollutants (Chakraborty et al., 2021).

properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14-7-10-16(24(27)28)13-19(14)23-21(26)20(25)22-15-8-11-18(12-9-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJCDBDQIUJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

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